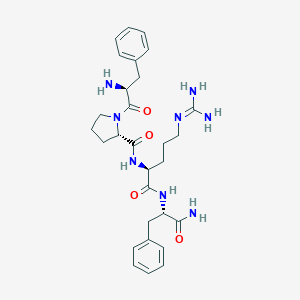
Fprf amide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
FPRF amide is a peptide that has been studied extensively in scientific research due to its potential applications in various fields. FPRF amide is a neuropeptide that is found in the nervous system of many animals, including humans. It is believed to play a role in regulating various physiological processes, such as pain perception, inflammation, and immune response.
科学的研究の応用
FPRF amide has been studied extensively in scientific research due to its potential applications in various fields. It has been shown to play a role in regulating pain perception, inflammation, and immune response. FPRF amide has also been studied in the context of cancer research, as it has been shown to inhibit the growth of cancer cells. Additionally, FPRF amide has been studied in the context of neurodegenerative diseases, such as Alzheimer's disease, as it has been shown to have neuroprotective properties.
作用機序
The mechanism of action of FPRF amide is not fully understood, but it is believed to act through the activation of specific receptors in the nervous system. FPRF amide is known to bind to the formyl peptide receptor (FPR), which is expressed on various cells, including immune cells and neurons. Activation of FPR by FPRF amide leads to the activation of various signaling pathways, which can regulate various physiological processes.
Biochemical and Physiological Effects:
FPRF amide has been shown to have various biochemical and physiological effects. It has been shown to regulate pain perception by modulating the activity of nociceptive neurons. FPRF amide has also been shown to regulate inflammation by modulating the activity of immune cells. Additionally, FPRF amide has been shown to have neuroprotective properties, which may make it a potential therapeutic agent for neurodegenerative diseases.
実験室実験の利点と制限
One advantage of using FPRF amide in lab experiments is that it is a well-characterized neuropeptide that has been extensively studied. This means that there is a large body of literature on the synthesis, mechanism of action, and physiological effects of FPRF amide. Additionally, FPRF amide is relatively easy to synthesize using SPPS, which makes it a convenient peptide to work with in the lab.
One limitation of using FPRF amide in lab experiments is that its mechanism of action is not fully understood. This makes it difficult to interpret the results of experiments that involve FPRF amide. Additionally, FPRF amide is not a widely used neuropeptide, which means that there may be limited information available on its use in specific experimental contexts.
将来の方向性
There are many potential future directions for research on FPRF amide. One area of research could be to further investigate the mechanism of action of FPRF amide, particularly with regards to its interactions with the FPR receptor. Additionally, future research could focus on the potential therapeutic applications of FPRF amide, particularly in the context of neurodegenerative diseases and cancer. Finally, future research could focus on the development of novel synthetic analogs of FPRF amide that may have improved pharmacological properties.
合成法
The synthesis of FPRF amide involves the use of solid-phase peptide synthesis (SPPS). SPPS is a widely used method for the synthesis of peptides, including neuropeptides like FPRF amide. The process involves the stepwise addition of amino acids to a growing peptide chain, which is attached to a solid support. After the synthesis is complete, the peptide is cleaved from the solid support and purified using various chromatographic techniques.
特性
CAS番号 |
114892-66-9 |
|---|---|
製品名 |
Fprf amide |
分子式 |
C29H40N8O4 |
分子量 |
564.7 g/mol |
IUPAC名 |
(2S)-N-[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-1-[(2S)-2-amino-3-phenylpropanoyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C29H40N8O4/c30-21(17-19-9-3-1-4-10-19)28(41)37-16-8-14-24(37)27(40)35-22(13-7-15-34-29(32)33)26(39)36-23(25(31)38)18-20-11-5-2-6-12-20/h1-6,9-12,21-24H,7-8,13-18,30H2,(H2,31,38)(H,35,40)(H,36,39)(H4,32,33,34)/t21-,22-,23-,24-/m0/s1 |
InChIキー |
SXWIQIQBTASPHK-ZJZGAYNASA-N |
異性体SMILES |
C1C[C@H](N(C1)C(=O)[C@H](CC2=CC=CC=C2)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N |
SMILES |
C1CC(N(C1)C(=O)C(CC2=CC=CC=C2)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC3=CC=CC=C3)C(=O)N |
正規SMILES |
C1CC(N(C1)C(=O)C(CC2=CC=CC=C2)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC3=CC=CC=C3)C(=O)N |
配列 |
FPRF |
同義語 |
FPRF amide FPRF-amide Phe-Pro-Arg-Phe-amide Phe-Pro-Arg-Phe-NH2 phenylalanyl-prolyl-arginyl-phenylalaninamide |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




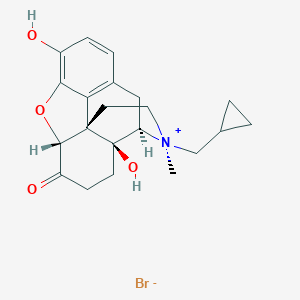
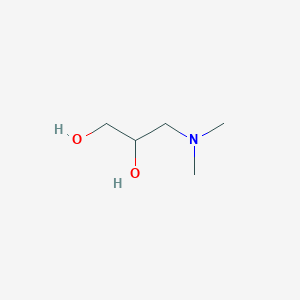
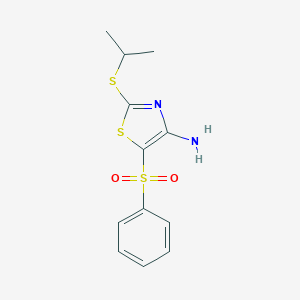
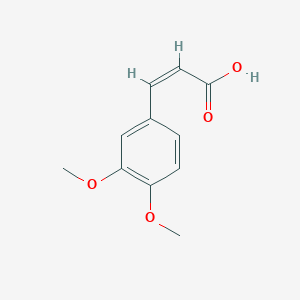

![5-[[(2-Methoxyethyl)amino]methyl]thieno[2,3-b]thiophene-2-sulfonamide](/img/structure/B52035.png)


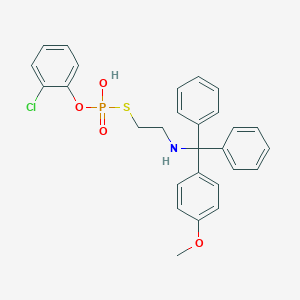
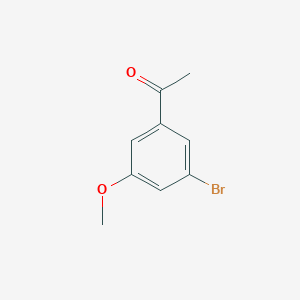

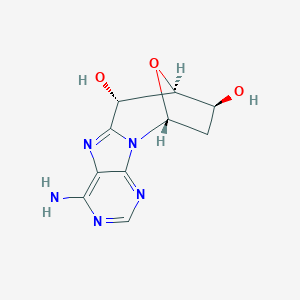
![2-(Aziridin-1-yl)-1-methyl-1H-benzo[d]imidazole](/img/structure/B52053.png)